molecular formula C10H10ClNaO3 B583385 (S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt CAS No. 1346617-13-7

(S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt

Numéro de catalogue: B583385
Numéro CAS: 1346617-13-7
Poids moléculaire: 236.627
Clé InChI: YNPCWJFLKBMRIL-DDWIOCJRSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Architecture and Crystallographic Properties

The molecular architecture of (S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt is characterized by a complex three-dimensional arrangement that incorporates both aromatic and aliphatic structural elements. The compound possesses the molecular formula C₁₀H₁₀ClNaO₃ with a molecular weight of 236.63 grams per mole. The structural framework consists of a para-chlorinated phenyl ring directly attached to a butyric acid backbone containing a hydroxyl group at the 4-position, with the carboxylate group existing as a sodium salt.

Crystallographic analysis reveals that related compounds in this structural family adopt monoclinic crystal systems with specific space group arrangements. While direct crystallographic data for the pure S-enantiomer remains limited in current literature, studies on similar chlorophenyl-substituted butyric acid derivatives provide valuable insights into the expected structural parameters. The racemic mixture of 3-(4-Chlorophenyl)-4-hydroxybutyric Acid has been characterized with crystallographic parameters including unit cell dimensions and molecular packing arrangements.

The stereochemical center at the 3-position of the butyric acid chain represents the critical chiral element that distinguishes the S-enantiomer from its R-counterpart. This asymmetric carbon creates a specific three-dimensional orientation that influences both the compound's biological activity and its physical properties. The S-configuration imparts distinct conformational preferences that affect intermolecular interactions and crystal packing arrangements.

Molecular modeling studies suggest that the S-enantiomer adopts preferential conformations where the chlorophenyl ring and hydroxyl group orient in specific spatial relationships. These conformational preferences are influenced by intramolecular hydrogen bonding interactions between the hydroxyl group and the carboxylate moiety, as well as steric considerations imposed by the chlorine substituent on the aromatic ring.

The sodium salt form introduces additional structural complexity through ionic interactions that significantly influence the compound's solubility profile and crystalline behavior. The sodium cation coordinates with the carboxylate oxygen atoms, creating a charge-separated species that exhibits enhanced water solubility compared to the free acid form. This ionic character also affects the compound's propensity for crystal formation and the specific polymorphic forms that may be observed under different crystallization conditions.

Chiral Resolution Techniques for Enantiomeric Purity Assurance

The achievement of enantiomeric purity for (S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt requires sophisticated chiral resolution methodologies that can effectively discriminate between the S and R enantiomers. Capillary electrophoresis with laser-induced fluorescence detection has emerged as a particularly effective technique for the enantioseparation of baclofen and related compounds, utilizing highly sulfated beta-cyclodextrin as a chiral selector.

The optimal chiral separation conditions involve the use of highly sulfated beta-cyclodextrin at a concentration of 2% in a 50 millimolar borate buffer maintained at pH 9.5. Under these conditions, the method achieves baseline resolution between the S and R enantiomers with resolution values exceeding 2.0 and selectivity factors greater than 1.1. The separation mechanism relies on the differential formation of inclusion complexes between each enantiomer and the cyclodextrin cavity, where the S-enantiomer exhibits distinct binding characteristics compared to the R-form.

Temperature control during the chiral separation process proves critical for maintaining reproducible results. Optimal separations are achieved at 25 degrees Celsius, where the inclusion complex stability is maximized without compromising peak efficiency. Applied voltages of 30 kilovolts provide the ideal balance between separation time and resolution quality, typically yielding migration times of approximately 15-20 minutes for complete enantiomeric separation.

The limit of quantification for the chiral separation method has been established at 0.175 micromolar with signal-to-noise ratios of 10, demonstrating exceptional sensitivity for trace enantiomeric impurity detection. Recovery studies conducted on plasma samples spiked with racemic mixtures show mean recoveries of 98% for the R-enantiomer and 97% for the S-enantiomer, indicating minimal matrix interference and excellent method accuracy.

Alternative chiral resolution approaches include the use of chemical resolution agents such as (R)-N-phenylpantolactam, which has been successfully employed for related 4-chlorophenyl-substituted compounds. This method involves the formation of diastereomeric derivatives that can be separated through conventional chromatographic techniques, followed by hydrolysis to regenerate the pure enantiomers.

Enzymatic resolution represents another viable approach for obtaining enantiomerically pure material, particularly through the use of stereoselective esterases or amidases that preferentially hydrolyze one enantiomer over the other. However, the specific application to (S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt requires careful optimization of enzyme selection, substrate presentation, and reaction conditions to achieve satisfactory enantioselectivity.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation capabilities for (S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt, with both proton and carbon-13 techniques offering complementary information about the molecular structure and stereochemical environment. Proton nuclear magnetic resonance spectra typically exhibit characteristic signals corresponding to the aromatic protons of the chlorophenyl ring, appearing as a typical para-disubstituted pattern in the 7.0-7.5 parts per million region.

The stereochemical center at the 3-position generates a complex multipicity pattern for the methine proton, typically appearing around 3.2-3.5 parts per million as a triplet of doublets due to coupling with the adjacent methylene protons and the hydroxyl group. The hydroxymethyl protons at the 4-position appear as a distinctive doublet of doublets pattern around 3.8-4.2 parts per million, with coupling constants that reflect both the geminal coupling between the two protons and vicinal coupling to the methine proton.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon signals in the 125-140 parts per million range, with the chlorine-substituted carbon appearing characteristically downfield due to the electronegative chlorine substituent. The carbonyl carbon of the carboxylate group appears around 175-180 parts per million, while the hydroxymethyl carbon resonates in the 60-65 parts per million region. The stereochemical center carbon typically appears around 45-50 parts per million.

Advanced nuclear magnetic resonance techniques, including two-dimensional correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide definitive stereochemical assignments by revealing through-space interactions that confirm the S-configuration. These experiments are particularly valuable for distinguishing between enantiomers when reference compounds are available for comparison.

Fourier transform infrared spectroscopy exhibits characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The hydroxyl group generates a broad absorption band typically centered around 3200-3500 wavenumbers, while the carboxylate group in the sodium salt form shows characteristic asymmetric and symmetric stretching vibrations around 1600 and 1400 wavenumbers, respectively. The aromatic carbon-carbon stretching vibrations appear in the 1450-1600 wavenumber region, with the chlorine-substituted aromatic ring showing distinctive fingerprint patterns below 1300 wavenumbers.

Mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation pattern information that supports structural assignments. High-resolution mass spectrometry of the deprotonated molecular ion yields an accurate mass of 212.0486 mass-to-charge ratio units, consistent with the molecular formula C₁₀H₁₁O₂NCl. The characteristic chlorine isotope pattern, exhibiting a 1:3 intensity ratio between molecular ion peaks separated by 2 mass units, confirms the presence of a single chlorine atom in the molecule.

Collision-induced dissociation experiments reveal characteristic fragmentation pathways that include neutral losses of carbon dioxide (44 mass units), ammonia (17 mass units), and water (18 mass units). The most abundant fragment ion appears at mass-to-charge ratio 151/153, representing the chlorinated benzyl cation formed through loss of the butyric acid side chain. Additional fragment ions at mass-to-charge ratios 195/197, 183/185, 168/170, and 139/141 provide structural confirmation through predictable fragmentation patterns.

Table 1: Spectroscopic Characterization Data for (S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt

Analytical Technique Key Spectral Features Chemical Shift/Frequency Multiplicity/Pattern
¹H Nuclear Magnetic Resonance Aromatic protons 7.0-7.5 ppm para-disubstituted pattern
¹H Nuclear Magnetic Resonance Methine proton (C-3) 3.2-3.5 ppm triplet of doublets
¹H Nuclear Magnetic Resonance Hydroxymethyl protons 3.8-4.2 ppm doublet of doublets
¹³C Nuclear Magnetic Resonance Aromatic carbons 125-140 ppm multiple signals
¹³C Nuclear Magnetic Resonance Carboxylate carbon 175-180 ppm single peak
¹³C Nuclear Magnetic Resonance Hydroxymethyl carbon 60-65 ppm single peak
Fourier Transform Infrared Hydroxyl stretch 3200-3500 cm⁻¹ broad absorption
Fourier Transform Infrared Carboxylate stretches 1400, 1600 cm⁻¹ asymmetric/symmetric
Mass Spectrometry Molecular ion 212.0486 m/z chlorine isotope pattern
Mass Spectrometry Base peak fragment 151/153 m/z chlorobenzyl cation

Propriétés

Numéro CAS

1346617-13-7

Formule moléculaire

C10H10ClNaO3

Poids moléculaire

236.627

Nom IUPAC

sodium;(3S)-3-(4-chlorophenyl)-4-hydroxybutanoate

InChI

InChI=1S/C10H11ClO3.Na/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8,12H,5-6H2,(H,13,14);/q;+1/p-1/t8-;/m1./s1

Clé InChI

YNPCWJFLKBMRIL-DDWIOCJRSA-M

SMILES

C1=CC(=CC=C1C(CC(=O)[O-])CO)Cl.[Na+]

Synonymes

(S)-4-Chloro-β-(hydroxymethyl)benzenepropanoic Acid Sodium Salt;  (S)-β-(p-Chlorophenyl)-γ-hydroxybutyric Acid Sodium Salt; 

Origine du produit

United States

Méthodes De Préparation

Chemical vs. Enzymatic Methods

  • Chemical synthesis : Offers rapid scalability but requires chiral catalysts and generates metal waste.

  • Enzymatic synthesis : Environmentally benign but necessitates specialized enzyme engineering and longer reaction times.

Solvent Systems

  • Polar aprotic solvents (e.g., DMF, DMSO) improve catalyst solubility but complicate downstream purification.

  • Water-based systems (enzymatic routes) simplify workup but limit substrate compatibility.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(4-chlorophenyl)-4-oxobutyric acid.

    Reduction: Formation of 3-(4-chlorophenyl)-4-hydroxybutanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

(S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of (S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Enantiomeric Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Biological Activity/Use Key Differences
(S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt 1346603-21-1 C10H11ClO3·Na 237.6 Non-active baclofen metabolite; analytical standard S-enantiomer; sodium salt enhances solubility
(R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt Not explicitly stated C10H10ClNaO3 236.63 Limited data; likely distinct metabolic profile R-enantiomer; molecular weight difference due to sodium coordination
(±)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt Not explicitly stated C10H10ClO3·Na 236.63 Racemic mixture; used in metabolic studies Contains both enantiomers; glucuronidated to form M2 metabolite in humans

Key Findings :

  • Stereochemical Impact : The S-enantiomer is specifically linked to baclofen metabolism, while the R-enantiomer’s role remains underexplored .
  • Metabolic Fate : The racemic form undergoes glucuronidation in humans, producing the M2 metabolite (glucuronide conjugate) with a molecular weight increase of 176 Da .
Structural Analogues
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences
4-Hydroxy-3-phenylbutyric Acid Sodium Salt 40951-19-7 C10H11NaO3 202.18 Lacks chlorine substituent; reduced lipophilicity
3-(4-Chlorophenyl-d4)-4-hydroxybutyric Acid Sodium Salt Not explicitly stated C10H6D4ClNaO3 ~241.6 Deuterated form; used as an internal standard in LC-MS

Key Findings :

  • Deuterated Form : The deuterated variant (with four deuterium atoms) is used in stable isotope labeling for precise pharmacokinetic tracking .
Pharmacologically Related Compounds
Compound Name CAS Number Molecular Formula Biological Role
Baclofen 1134-47-0 C10H12ClNO2 GABAB agonist; parent drug of (S)-3-(4-chlorophenyl)-4-hydroxybutyric acid
γ-Hydroxybutyric Acid (GHB) 591-81-1 C4H8O3 GABA precursor; structurally distinct (shorter chain)

Key Findings :

  • Metabolic Inactivity : Unlike baclofen, (S)-3-(4-chlorophenyl)-4-hydroxybutyric acid lacks GABAB receptor affinity, making it a terminal metabolite .
  • Structural Divergence : GHB shares a hydroxylated butyric acid backbone but lacks the chlorophenyl group and sodium salt modification .

Activité Biologique

(S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt, commonly known as S-baclofen, is a sodium salt derivative of baclofen, a well-known muscle relaxant and GABA-B receptor agonist. This compound has garnered significant attention in pharmacological research due to its diverse biological activities and potential therapeutic applications.

  • Molecular Formula : C₁₀H₁₁ClNaO₃
  • Molecular Weight : Approximately 232.64 g/mol
  • Structure : Characterized by a chlorophenyl group and a hydroxybutyric acid moiety.

The biological activity of (S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt primarily involves its interaction with GABA-B receptors, which are crucial in mediating inhibitory neurotransmission in the central nervous system. The compound can also interact with various enzymes involved in metabolic pathways, influencing their activity and leading to physiological effects such as:

  • Muscle Relaxation : By enhancing GABAergic activity.
  • Anti-inflammatory Effects : Potentially reducing inflammation through modulation of immune responses.
  • Analgesic Properties : Providing pain relief by acting on pain pathways.

1. Neuropharmacological Effects

Research indicates that S-baclofen exhibits neuroprotective properties, particularly in models of neurodegeneration. It has been shown to reduce excitotoxicity in neuronal cells, which is critical in conditions like multiple sclerosis and spinal cord injury .

2. Metabolic Pathways

The compound undergoes metabolic transformations, leading to various metabolites that may also exhibit biological activities. For example, one prominent metabolite identified is 3-(4-chlorophenyl)-4-hydroxybutyric acid (M1), which has been detected in human plasma and urine following baclofen administration . The pharmacokinetics of S-baclofen suggest rapid absorption and significant excretion as unchanged drug or metabolites .

3. Therapeutic Applications

S-baclofen is being investigated for several therapeutic applications:

  • Muscle Spasticity : Effective in reducing spasticity in conditions such as cerebral palsy and multiple sclerosis.
  • Chronic Pain Management : Its analgesic properties make it a candidate for managing chronic pain syndromes.
  • Alcohol Dependence : Emerging studies suggest potential benefits in reducing cravings and withdrawal symptoms associated with alcohol dependence .

Case Studies

  • Muscle Spasticity Management : A clinical trial involving patients with multiple sclerosis demonstrated that S-baclofen significantly reduced muscle tone and improved mobility compared to placebo .
  • Chronic Pain Relief : In a cohort study, patients with chronic pain reported substantial relief when treated with S-baclofen as part of a multimodal pain management strategy .

Table 1: Pharmacokinetic Profile of S-baclofen

ParameterValue
AbsorptionRapid
Peak Plasma Concentration30-60 minutes post-dose
Excretion~80% via urine
Major Metabolite3-(4-chlorophenyl)-4-hydroxybutyric acid (M1)

Table 2: Comparative Biological Activities

CompoundActivity TypeObservations
(S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium SaltMuscle RelaxantEffective in reducing spasticity
BaclofenGABA-B AgonistReduces pain and muscle tone
3-(4-Chlorophenyl)-4-hydroxybutyric Acid (M1)Metabolite ActivityExhibits similar effects to parent compound

Q & A

Q. What are the key physicochemical properties of (S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt, and how should they influence experimental design?

Answer: The compound’s physicochemical properties include:

  • Molecular Formula : C₁₀H₁₀ClNaO₃
  • Molecular Weight : 236.63 g/mol
  • Storage Temperature : -20°C (to prevent degradation of the sodium salt form)
  • SMILES Notation : ClC₁=CC=C(C@@HCO)C=C1 (indicating stereochemistry and functional groups) .

These properties necessitate:

  • Stability Studies : Monitor degradation under varying pH, temperature, and light using HPLC or LC-MS to validate storage conditions .
  • Solubility Optimization : Test polar solvents (e.g., water, methanol) for dissolution, as sodium salts typically exhibit higher aqueous solubility .

Q. What analytical methods are recommended for confirming the identity and purity of this compound?

Answer:

  • Chiral HPLC : Essential for verifying enantiomeric purity due to the (S)-configuration. Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with UV detection at 210–254 nm .
  • LC-MS/MS : Characterize fragmentation patterns (e.g., loss of H₂O or CO₂) to confirm structural integrity. CID-MS/MS data for related chlorophenyl-hydroxybutyric acids show diagnostic fragments at m/z 167 and 123 .
  • NMR Spectroscopy : ¹H and ¹³C NMR can resolve aromatic protons (δ 7.2–7.4 ppm) and the hydroxybutyrate backbone (δ 3.5–4.5 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic activity data for this compound across in vitro and in vivo studies?

Answer: Discrepancies may arise from:

  • Species-Specific Metabolism : Test metabolic stability in microsomes from multiple species (e.g., human, rat) to identify interspecies differences in esterase activity or sodium salt dissociation .
  • Compartmentalization Effects : Use isotopic labeling (e.g., ¹³C or ²H) to track tissue-specific distribution and metabolite formation via LC-MS .
  • Data Normalization : Account for batch-to-batch variability in sodium salt purity by quantifying residual free acid (CAS 1329793-67-0) using ion-pair chromatography .

Q. What strategies are recommended for studying the enantioselective interactions of this compound with biological targets?

Answer:

  • Molecular Docking : Compare binding affinities of (S)- and (R)-enantiomers to targets like GABA receptors using software (e.g., AutoDock Vina). The 4-chlorophenyl group may sterically hinder interactions in non-target enantiomers .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with immobilized receptors. Sodium salts often require buffer optimization (e.g., 10 mM HEPES, pH 7.4) to prevent aggregation .
  • In Vitro Functional Assays : Use calcium flux or electrophysiology in neuronal cells to assess stereospecific modulation of ion channels .

Q. How can researchers address challenges in synthesizing high-purity (S)-enantiomer batches?

Answer:

  • Asymmetric Catalysis : Employ chiral catalysts (e.g., Ru-BINAP complexes) for enantioselective reduction of ketone intermediates .
  • Crystallization Control : Induce diastereomeric salt formation with chiral amines (e.g., cinchonidine) to enhance enantiomeric excess (≥98%) .
  • Quality Control : Validate purity via polarimetry ([α]D²⁵ = +15° to +20° for (S)-enantiomer) and chiral GC-MS .

Methodological Notes

  • Contradiction Management : Cross-validate data using orthogonal techniques (e.g., NMR + LC-MS) to resolve spectral ambiguities .
  • Stereochemical Integrity : Store solutions at neutral pH to prevent racemization of the hydroxybutyrate moiety .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.